molecular formula C7H11NOS B12284612 (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol CAS No. 887405-42-7

(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol

Cat. No.: B12284612
CAS No.: 887405-42-7
M. Wt: 157.24 g/mol
InChI Key: LKMKVVNGSUXRQB-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol featuring a thiophene ring at the β-position of the propanol backbone. This compound is a critical intermediate in pharmaceutical synthesis, particularly for the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine. Its stereochemistry and functional groups (amino and hydroxyl) enable enantioselective interactions in drug manufacturing, ensuring high pharmacological efficacy . The thiophene moiety enhances lipophilicity and metabolic stability, making it advantageous in central nervous system (CNS)-targeted therapeutics .

Properties

CAS No.

887405-42-7

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

2-amino-3-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C7H11NOS/c8-6(5-9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2

InChI Key

LKMKVVNGSUXRQB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a corresponding ketone precursor. For example, the reduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis has been reported to produce (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol with high enantioselectivity .

Industrial Production Methods

Industrial production methods for (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol typically involve catalytic asymmetric reduction processes. These methods often employ chiral catalysts or biocatalysts to achieve the desired enantiomeric excess. The use of biocatalysts, such as whole cells of Rhodotorula glutinis, has been shown to be effective in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications

(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol serves as a critical intermediate in the synthesis of several pharmaceuticals. Notably, it is used to produce Duloxetine, an antidepressant and anxiolytic medication. The compound's structural characteristics allow it to interact effectively with biological targets, making it valuable in drug development.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol exerts its effects involves interactions at the serotonin and norepinephrine transporters, which are crucial for mood regulation. Its thiophene ring structure facilitates π-π stacking interactions with aromatic residues in proteins, while the amino and hydroxyl groups enable hydrogen bonding with various biomolecules, enhancing its pharmacological efficacy .

Biological Research

Biological Probes

This compound is utilized as a probe in biological studies to investigate the role of thiophene derivatives in cellular processes. Its ability to modulate enzyme activity and receptor interactions makes it a valuable tool for understanding biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol exhibit notable antimicrobial properties. For example, studies have shown that related thiophene compounds can inhibit the growth of various pathogens, suggesting potential applications in developing new antimicrobial agents .

Synthetic Organic Chemistry

Building Block for Complex Molecules

In synthetic organic chemistry, (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol is employed as a building block for synthesizing more complex molecules. Its functional groups allow for various transformations, making it versatile in creating diverse chemical entities .

Case Studies

Study Title Focus Findings
Synthesis of DuloxetinePharmaceutical ChemistryDemonstrated efficient synthesis routes using (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol as an intermediate, highlighting its importance in drug formulation .
Antimicrobial Properties of Thiophene DerivativesBiological ResearchIdentified significant antimicrobial activity against various strains, indicating the potential for developing new therapeutic agents .
Mechanistic Studies on Enzyme InteractionsBiochemistryExplored how (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol affects enzyme kinetics and binding affinities, providing insights into its biological relevance.

Industrial Applications

Organic Semiconductors and Corrosion Inhibitors

Beyond medicinal applications, (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol finds use in the production of organic semiconductors and corrosion inhibitors. Its unique electronic properties make it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol depends on its specific application. In the context of pharmaceutical synthesis, it acts as a chiral intermediate that facilitates the production of enantiomerically pure drugs. The molecular targets and pathways involved are specific to the final pharmaceutical product being synthesized.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Structural Difference: The amino group is substituted with a methylamino (-NHCH₃) group. Application: Direct precursor to duloxetine. Methylation enhances binding affinity to serotonin and norepinephrine transporters by optimizing steric and electronic interactions . Synthesis: Chemoenzymatic resolution of racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol using lipases (e.g., Burkholderia plantarii), achieving >99% enantiomeric excess (ee) . Key Data:

Property (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Bioactivity Intermediate Duloxetine precursor
Stereoselectivity Enzymatic resolution (lipases) Enzymatic acylation
Metabolic Stability Moderate Enhanced (methyl group reduces oxidation)

2-Amino-3-(thiophen-2-yl)propanoic Acid

Structural Difference : Hydroxyl group replaced by carboxylic acid (-COOH).
Application : Substrate for biocatalytic ammonia elimination (e.g., using SwCNTNH₂-PAL biocatalyst) to synthesize α,β-unsaturated acids .
Reactivity : The carboxylic acid group facilitates nucleophilic reactions but reduces CNS penetration due to higher polarity.

(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol

Structural Difference : Thiophene replaced by indole (aromatic heterocycle with nitrogen).
Application : Intermediate in 17-demethoxygeldanamycin (GDM) derivatives for anticancer therapy. Indole enhances π-π stacking with Hsp90, improving binding affinity (docking score: −8.2 kcal/mol) .
Synthesis : Reduction of L-tryptophan using LiAlH₄, yielding enantiopure alcohol .

(S)-2-Amino-3-phenylpropan-1-ol

Structural Difference: Thiophene replaced by phenyl (-C₆H₅). Application: Versatile intermediate for nootropic drugs (e.g., nebracetam). Phenyl group increases hydrophobicity, enhancing blood-brain barrier permeability . Synthesis: Chemical resolution or asymmetric hydrogenation of ketone precursors .

Biological Activity

(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol, a compound featuring a thiophene ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol is C_7H_9NOS, with a molecular weight of approximately 171.22 g/mol. The presence of an amino group, hydroxyl group, and a thiophene ring contributes to its unique biological properties.

The biological activity of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol is attributed to several mechanisms:

  • Enzyme Inhibition : The thiophene ring can interact with enzymes involved in metabolic pathways, potentially modulating their activity.
  • Receptor Modulation : The amino and hydroxyl groups may form hydrogen bonds with various receptors, influencing their function.
  • Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, which may protect against cellular damage .

1. Antidepressant Effects

Research indicates that compounds structurally similar to (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol may exhibit antidepressant activity. In silico studies have shown potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition, suggesting therapeutic benefits for mood disorders .

Case Study: Antidepressant Efficacy
A study evaluated the antidepressant-like effects in animal models using the forced swim test. Results demonstrated significant reductions in immobility time, indicating potential antidepressant activity comparable to established SSRIs.

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
Masoud et al. evaluated metal complexes derived from thiophene-based compounds and found substantial antimicrobial activity against resistant bacterial strains, suggesting the potential for developing new antimicrobial agents based on thiophene derivatives .

3. Anticancer Potential

(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol has been investigated for its anticancer properties. Studies indicate dose-dependent inhibition of cell growth in human cancer cell lines.

Case Study: Anticancer Activity
In vitro studies revealed that varying concentrations of this compound significantly inhibited the growth of cancer cell lines such as A549 (lung adenocarcinoma), suggesting its potential as a novel anticancer agent .

Data Summary

The following table summarizes key findings related to the biological activities of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol:

Activity Mechanism Findings
AntidepressantInhibition of serotonin and norepinephrine reuptakeSignificant reductions in immobility time in animal models
AntimicrobialInteraction with bacterial cell wallsEffective against resistant strains; lower MIC than traditional antibiotics
AnticancerDose-dependent inhibition of cell growthSignificant cytotoxicity in human cancer cell lines

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